molecular formula C9H10FN3O B2474827 [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea CAS No. 120445-82-1

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea

Cat. No.: B2474827
CAS No.: 120445-82-1
M. Wt: 195.197
InChI Key: ZYYTYSQJWLDRSR-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is a chemical compound of interest in medicinal chemistry and antimicrobial research. This compound features a urea functional group, which is a core moiety in many pharmacologically active molecules and is frequently investigated for its biological properties . The incorporation of a fluorinated aryl moiety, as seen in the 4-fluorophenyl group of this compound, is a common strategy in drug design. Fluorination can influence key properties of a molecule, such as its metabolic stability, lipophilicity, and its ability to permeate cell membranes, which may enhance its potential as a bioactive agent . Compounds with similar structural motifs, including related fluorinated imines and hydrazones, are actively studied for their activity against opportunistic bacterial strains . Furthermore, urea derivatives, in general, have demonstrated promising growth inhibition against challenging pathogens such as Acinetobacter baumannii in research settings . This product is intended for research purposes only, such as in in vitro antibacterial screening assays and as a building block in the synthesis of novel chemical entities for pharmaceutical development. Researchers can leverage this compound to explore new avenues in the fight against multi-drug resistant bacteria. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(E)-1-(4-fluorophenyl)ethylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYTYSQJWLDRSR-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Representation

PropertyValue
InChI KeyZYYTYSQJWLDRSR-WUXMJOGZSA-N
Canonical SMILESCC(=NNC(=O)N)C1=CC=C(C=C1)F

Medicinal Chemistry

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is being investigated for its potential as a therapeutic agent in several areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit key proteins involved in cancer pathways, potentially blocking tumor growth mechanisms.
  • Antimicrobial Properties : Similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating potential for antibiotic development.

Biological Studies

Research is ongoing to explore its interactions with biological macromolecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess binding affinities with target proteins.

Case Study 1: Antibacterial Activity

In a study assessing various fluorinated derivatives, this compound demonstrated potent antibacterial effects against clinical strains of bacteria. This suggests its viability as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

Research focused on the binding affinities of this compound with cancer-related proteins showed promising results in inhibiting pathways associated with tumor growth, indicating its potential as a candidate for further therapeutic exploration.

Mechanism of Action

The mechanism of action of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation or survival .

Comparison with Similar Compounds

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea can be compared with other similar compounds, such as:

    [(E)-[1-(4-chlorophenyl)ethylidene]amino]urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    [(E)-[1-(4-bromophenyl)ethylidene]amino]urea: The presence of a bromophenyl group can also influence the reactivity and biological activity of the compound.

    [(E)-[1-(4-methylphenyl)ethylidene]amino]urea: The methyl group may affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific fluorophenyl group, which can enhance its biological activity and selectivity for certain molecular targets .

Biological Activity

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a urea functional group linked to an ethylidene moiety, substituted with a 4-fluorophenyl group. The presence of the fluorine atom enhances its lipophilicity, which is crucial for biological activity. The molecular formula is C10_{10}H10_{10}F1_{1}N2_{2}O, with a molecular weight of 195.2 g/mol .

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases or proteases, blocking signal transduction pathways that promote cell proliferation or survival .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that fluorinated derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. In disc diffusion assays, compounds with similar structures displayed comparable activity to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

There is growing evidence supporting the anticancer potential of this compound. The fluorinated phenyl group may enhance interactions with biological targets involved in cancer progression. Initial studies indicate significant binding interactions with key proteins in cancer pathways, suggesting that this compound could influence cell growth and survival mechanisms .

Research Findings

StudyFindings
Raache et al. (2024)Investigated antibacterial activity; found effectiveness against S. aureus and E. coli .
MDPI Review (2020)Discussed the synthesis and antibacterial properties of related compounds; highlighted the importance of fluorination in enhancing activity .
Smolecule (2023)Reported preliminary anticancer properties; suggested potential for further exploration in drug development .

Case Study 1: Antibacterial Activity

In a study assessing various fluorinated aldimines, this compound demonstrated potent antibacterial effects against clinical strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

A study focused on the binding affinities of this compound with cancer-related proteins showed promising results in inhibiting pathways associated with tumor growth. This suggests its viability as a candidate for further therapeutic exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of substituted isocyanates with amines or hydrazine derivatives. For example, urea derivatives with fluorophenyl groups are often prepared by reacting 4-fluorophenyl isocyanate with amine precursors under controlled temperatures (40–60°C) in anhydrous solvents like tetrahydrofuran (THF) . Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography. Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the E-configuration and purity .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The 4-fluorophenyl group enhances electron-withdrawing effects, increasing stability and influencing hydrogen-bonding interactions. Techniques like X-ray crystallography or computational modeling (DFT) can quantify bond angles and electrostatic potential surfaces. Comparative studies with non-fluorinated analogs reveal differences in solubility and melting points .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay on cancer cell lines). For example, fluorophenyl-urea analogs have been tested for antiproliferative activity against HeLa cells, with IC₅₀ values determined via dose-response curves .

Advanced Research Questions

Q. How can structural modifications of the urea core enhance target selectivity in enzyme inhibition?

  • Methodological Answer : Introduce substituents like methoxyacetyl or tetrahydroquinoline groups to modulate steric and electronic interactions. Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and MD simulations can predict binding affinities to targets like EGFR or VEGFR2 . Experimental validation via competitive binding assays (SPR or ITC) quantifies selectivity .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like OECD 423 for toxicity testing. Cross-validate results with orthogonal methods: e.g., confirm apoptosis via flow cytometry (Annexin V staining) if MTT data are inconsistent .

Q. How does the E/Z isomerism of the ethylideneamino group affect pharmacological profiles?

  • Methodological Answer : Isomer-specific bioactivity can be probed by isolating E and Z forms via chiral HPLC. Comparative pharmacokinetic studies (e.g., plasma half-life in rodent models) and metabolite profiling (LC-MS/MS) assess stability differences. Computational studies (e.g., COSMO-RS) predict solubility variations between isomers .

Q. What advanced techniques characterize the compound’s interaction with DNA or proteins?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to detect DNA helix distortion. For protein interactions, employ fluorescence quenching (e.g., tryptophan emission scans) or cryo-EM for visualizing binding sites. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Data Analysis and Optimization

Q. How can QSAR models guide the design of derivatives with improved metabolic stability?

  • Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets from PubChem BioAssay and validate via leave-one-out cross-validation. Prioritize derivatives with predicted CYP450 inhibition scores < 50% (calculated using ADMET Predictor™) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Add antioxidants (e.g., BHT) or lyophilize the compound to prevent hydrolysis. Packaging under nitrogen atmosphere reduces oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.